1-Methoxy-1,3-butadiene

Description

Contextual Significance as a Conjugated Dienyl Ether System

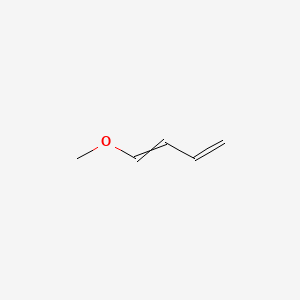

1-Methoxy-1,3-butadiene is an organic compound that is classified as a conjugated dienyl ether. ontosight.aiontosight.ai Its structure consists of a four-carbon butadiene backbone with a methoxy (B1213986) group (-OCH₃) attached to the first carbon atom. ontosight.ai This arrangement of alternating double and single bonds, along with the electron-donating methoxy group, defines its character as an electron-rich conjugated diene. This electronic feature is central to its chemical behavior, making it a highly reactive and versatile reagent in organic synthesis. ontosight.ai

Its primary significance in advanced organic chemistry lies in its role as a key building block for the construction of complex molecular architectures. ontosight.aiontosight.ai It is particularly well-known for its participation in Diels-Alder reactions, a powerful [4+2] cycloaddition process for forming six-membered rings. ontosight.airesearchgate.net The electron-rich nature of this compound allows it to react readily with a wide range of dienophiles (electron-deficient alkenes or alkynes), often with high regioselectivity and stereoselectivity. orgsyn.org This controlled reactivity is a cornerstone of its utility in the synthesis of natural products, pharmaceuticals, and agrochemicals. ontosight.ai

Historical Overview of Academic Research and Synthetic Utility

The study of substituted butadienes is connected to the historical development of butadiene chemistry, which gained prominence in the mid-19th and early 20th centuries, largely driven by the pursuit of synthetic rubber. The systematic investigation into methoxy-substituted dienes like this compound emerged from this broader research effort.

Early methods for the preparation of this compound involved the pyrolysis of 1,1,3-trimethoxybutane (B162616) over a catalyst. cdnsciencepub.com Over the years, synthetic methods have been refined. For instance, pyrolysis of 1-methoxybutane over a synthetic barium silicate (B1173343) catalyst has been shown to produce the diene with high yields. Another notable synthesis involves the palladium-catalyzed reaction of trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene.

The synthetic utility of this compound, particularly its (E)-isomer, has been extensively explored, with a significant focus on its application in Diels-Alder reactions. acs.orgacs.org Research has demonstrated its ability to react with a variety of dienophiles, including those that are typically unreactive, to form complex cyclic compounds. orgsyn.org For example, its reaction with maleic anhydride (B1165640) showcases its high reactivity and potential in synthesis. orgsyn.orgcdnsciencepub.com Furthermore, it has been used in reactions with cycloalkenones and in Lewis acid-catalyzed Diels-Alder reactions. acs.orgcdnsciencepub.com

Beyond the Diels-Alder reaction, its utility extends to other significant organic transformations. It participates in hetero-Diels-Alder reactions for the synthesis of heterocyclic compounds like pyran derivatives. The compound is also utilized in telomerization reactions, such as the Dow process for producing 1-octene, where this compound is a key intermediate. rsc.orgresearchgate.net Additionally, it has been employed in cross-coupling reactions and controlled cationic polymerization. researchgate.net The diverse reactivity of this compound has solidified its position as a valuable tool for synthetic chemists.

Structural Features and Electronic Configuration Relevance in Chemical Reactivity

The chemical reactivity of this compound is intrinsically linked to its specific structural and electronic features. The molecule exists as cis and trans isomers, with the trans isomer being the more thermodynamically stable and generally more reactive in polymerization. researchgate.net The key structural elements are the conjugated diene system and the terminal methoxy group. ontosight.ai

The electronic configuration is characterized by a high-energy highest occupied molecular orbital (HOMO), a direct consequence of the electron-donating nature of the methoxy group. This elevated HOMO energy makes the diene a strong nucleophile, favoring interactions with dienophiles that possess low-energy lowest unoccupied molecular orbitals (LUMO). meta-synthesis.com This HOMO-LUMO interaction is a fundamental concept in frontier molecular orbital (FMO) theory, which explains the reactivity and regioselectivity observed in its cycloaddition reactions. meta-synthesis.com

For example, in the Diels-Alder reaction with an unsymmetrical dienophile like acrylonitrile (B1666552), the regioselectivity, which leads to the "ortho" adduct as the major product, can be rationalized by FMO theory. meta-synthesis.com The coefficients of the atomic orbitals in the HOMO of this compound dictate the preferred orientation of the approaching dienophile to maximize orbital overlap. meta-synthesis.com

Spectroscopic analysis provides further insight into its structure. In infrared (IR) spectroscopy, characteristic absorption peaks for the conjugated C=C stretching vibrations are observed around 1600 cm⁻¹ and 1630 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy is also a crucial tool for its characterization. In the ¹H NMR spectrum, the methoxy protons typically appear as a singlet around δ 3.3 ppm, while the protons of the diene system resonate as a multiplet in the δ 5.0–6.0 ppm region. ¹³C NMR spectra and proton-coupled ¹³C NMR have been used to study the conformational preferences of the methoxy group in the cis and trans isomers. researchgate.net

The electronic properties also influence other reactions. For instance, the acid-catalyzed hydrolysis of this compound proceeds via protonation at the δ-carbon, a process that is significantly affected by the presence of the second double bond, which reduces the reactivity compared to its mono-unsaturated analog, methyl vinyl ether. cdnsciencepub.com The stability of the resonating structures of this compound also plays a role in its reactivity, with certain charge-separated resonance forms being less stable than others. doubtnut.comdoubtnut.com

Structure

3D Structure

Properties

IUPAC Name |

(1E)-1-methoxybuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5-6-2/h3-5H,1H2,2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCUMXQOUWPSLK-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045261 | |

| Record name | (1E)-1-Methoxybuta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3036-66-6, 10034-09-0 | |

| Record name | 1-Methoxy-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003036666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-Methoxy-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E)-1-Methoxybuta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buta-1,3-dienyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-1,3-BUTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45C05L2K30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Methoxy 1,3 Butadiene

Pyrolytic Approaches for Dienyl Ether Formation

Detailed research findings on the gas-phase pyrolysis of trialkoxybutanes and liquid-phase decomposition of chloro-dialkoxybutanes for the synthesis of 1-methoxy-1,3-butadiene are not available in the current search results. Specific data regarding catalytic systems, optimization, yield, and selectivity for these particular pyrolytic conversions could not be retrieved.

Gas-Phase Pyrolysis of Trialkoxybutanes (e.g., 1,1,3-Trimethoxybutane)

Information regarding the catalytic systems, optimization, yield, and selectivity for the gas-phase pyrolysis of 1,1,3-trimethoxybutane (B162616) was not found.

Catalytic Systems and Optimization (e.g., Barium Oxide-Silica Catalysts)

Specific details on the use of barium oxide-silica catalysts in the pyrolytic synthesis of this compound could not be sourced from the provided results.

Yield and Selectivity Considerations in Pyrolytic Conversions

Data concerning the yield and selectivity for the pyrolytic conversion of trialkoxybutanes to this compound is not available in the search results.

Liquid-Phase Decomposition Methods (e.g., from Chloro-Dialkoxybutanes)

Information on the liquid-phase decomposition of chloro-dialkoxybutanes to produce this compound was not found in the search results.

Precursor-Based Synthesis of Functionalized this compound Derivatives

Preparation of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (B1232917) (Danishefsky's Diene)

A well-documented method for synthesizing a functionalized derivative is the preparation of trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene, commonly known as Danishefsky's diene chem-station.comalchetron.com. This electron-rich diene is a highly reactive and valuable reagent in organic synthesis, particularly for Diels-Alder reactions chem-station.comwikipedia.org.

The synthesis starts from readily available reagents and involves the reaction of 4-methoxy-3-buten-2-one (B155257) with chlorotrimethylsilane (B32843) in the presence of triethylamine (B128534) and a zinc chloride catalyst chem-station.comwikipedia.orgorgsyn.org. The procedure, as scaled up and detailed in Organic Syntheses, begins with the preparation of anhydrous zinc chloride orgsyn.org.

In the main reaction, triethylamine and the prepared zinc chloride are stirred under a nitrogen atmosphere chem-station.comorgsyn.org. A solution of 4-methoxy-3-buten-2-one in benzene (B151609) is added, followed by the rapid addition of chlorotrimethylsilane chem-station.comorgsyn.org. The reaction is exothermic and is initially kept below 45°C with an ice bath before being heated to 43°C for 12 hours, during which the mixture becomes very thick chem-station.comorgsyn.org.

After cooling, the product is worked up by pouring the mixture into ether and filtering to remove solid material chem-station.comorgsyn.org. The solvent is evaporated, and the resulting oil is purified by careful fractional distillation under reduced pressure chem-station.comorgsyn.org. An initial distillation yields the diene with minor impurities of the starting ketone, which is suitable for most applications chem-station.comorgsyn.org. A second, more careful fractional distillation can afford the pure trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene with a yield of approximately 46% chem-station.comorgsyn.org.

Table 1: Synthesis Parameters for Danishefsky's Diene

| Reagent/Parameter | Role/Condition | Amount/Value |

|---|---|---|

| 4-methoxy-3-buten-2-one | Starting Material | 250 g (2.50 mol) |

| Triethylamine | Base | 575 g (5.7 mol) |

| Zinc Chloride | Catalyst | 10.0 g (0.07 mol) |

| Chlorotrimethylsilane | Silylating Agent | 542 g (5.0 mol) |

| Benzene | Solvent | 750 mL |

| Reaction Temperature | Initial / Maintained | <45°C / 43°C |

| Reaction Time | Maintained | 12 hours |

Stereoselective Synthesis from Cumulenic Ethers and Organocopper(I) Compounds

A stereoselective approach for the synthesis of 1-methoxy-1,3-butadienes involves the reaction of cumulenic ethers with organocopper(I) compounds researchgate.net. Cumulenic ethers, which contain three or more cumulative double bonds, serve as versatile precursors for the construction of substituted dienes.

The reaction of cumulenic ethers of the type R'R''C=C=C=CHOMe with organocopper(I) reagents can lead to the formation of 1-methoxy-1,3-butadienes researchgate.net. The stereoselectivity of this addition is a key feature of this methodology. Specifically, the use of heterocuprates, such as [RCuBr]M (where M is Li or MgX), has been shown to exclusively yield the this compound adducts researchgate.net. In contrast, the use of homocuprates, [RCuR]MgX, generally results in a mixture of products researchgate.net.

This method provides a powerful tool for the stereocontrolled synthesis of substituted 1-methoxy-1,3-butadienes, which are valuable intermediates for further synthetic transformations.

| Substrate | Reagent | Product | Selectivity | Reference |

| R'R''C=C=C=CHOMe | [RCuBr]M (M = Li or MgX) | R'R''C=CRCH=CHOMe | Exclusive formation of this compound | researchgate.net |

| R'R''C=C=C=CHOMe | [RCuR]MgX | Mixture of 3-alken-1-ynes and 1-methoxy-1,3-butadienes | Mixture of products | researchgate.net |

Challenges and Considerations in Large-Scale Preparation and Purity Maintenance

The large-scale preparation and maintenance of purity of this compound and its derivatives present several challenges. A significant issue is the presence of unreacted starting material and byproducts in the crude reaction mixture. For instance, in the synthesis of 1-methoxy-3-trimethylsiloxy-1,3-butadiene from 4-methoxy-3-buten-2-one, the initial product often contains 5-10% of the starting ketone orgsyn.org.

Achieving high purity necessitates careful purification steps. Fractional distillation under reduced pressure is a common method employed to separate the desired diene from impurities orgsyn.org. However, the thermal sensitivity of conjugated dienes can lead to polymerization or decomposition during distillation, especially on a larger scale. This requires precise control over temperature and pressure.

For large-scale preparations, the handling of reagents and the management of reaction exotherms become critical. The enolate silylation reaction, for example, is exothermic and requires cooling to maintain the reaction temperature below 45°C to prevent side reactions and ensure safety orgsyn.org. The workup procedure for large batches also becomes more complex, involving the filtration of large quantities of solid byproducts and the handling of significant volumes of flammable solvents orgsyn.org. The need for anhydrous conditions throughout the process adds another layer of complexity to industrial-scale synthesis.

Reactivity and Reaction Mechanisms of 1 Methoxy 1,3 Butadiene

Pericyclic Reactions of 1-Methoxy-1,3-butadiene

This compound is a versatile reagent in pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state. Its reactivity is largely defined by its electron-rich nature, making it a key participant in cycloaddition reactions.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org this compound serves as the 4π-electron component in these reactions.

This compound is characterized as an electron-rich diene due to the presence of the methoxy (B1213986) group (-OCH3), which is an electron-donating group. This group increases the electron density of the diene system through resonance, making it highly reactive towards electron-poor dienophiles. wikipedia.org The increased electron density of the Highest Occupied Molecular Orbital (HOMO) of the diene leads to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile, thereby accelerating the reaction rate. This property makes this compound a valuable reagent in Diels-Alder reactions for the synthesis of complex cyclic molecules. wikipedia.org

The reaction of this compound with dienophiles containing electron-withdrawing groups, such as carbonyls, is particularly efficient. A classic example is the reaction with maleic anhydride (B1165640). Due to the electron-poor nature of maleic anhydride, it reacts readily with the electron-rich this compound to form a cyclohexene (B86901) derivative. wikipedia.orgmeta-synthesis.com

Reaction of this compound with Maleic Anhydride

| Reactants | Product | Conditions | Yield |

|---|

This type of reaction is synthetically useful as the resulting adduct can be further manipulated. For instance, the methoxy group can be eliminated to introduce a double bond, leading to the formation of α,β–unsaturated cyclohexenone systems. wikipedia.org

While this compound reacts rapidly with electron-poor dienophiles, its high reactivity allows it to also undergo cycloaddition with less reactive, electron-neutral or even electron-rich dienophiles, albeit under more forcing conditions. Simple alkenes, which are generally poor dienophiles, can react with this compound at elevated temperatures. libretexts.org The presence of the electron-donating methoxy group is crucial in these cases to facilitate the reaction.

The Diels-Alder reaction of this compound with unsymmetrical dienophiles, such as acrylonitrile (B1666552) and methyl acrylate (B77674), raises questions of regioselectivity and stereoselectivity.

Regioselectivity: The reaction is highly regioselective. For instance, the reaction with acrylonitrile yields predominantly 3-methoxy-4-cyanocyclohexene. meta-synthesis.com This outcome can be explained by considering the frontier molecular orbitals (FMO) of the reactants. The largest coefficient of the HOMO of this compound is on the unsubstituted terminal carbon (C4), while the largest coefficient of the LUMO of acrylonitrile is on the β-carbon of the double bond. The major regioisomer results from the alignment of the atoms with the largest orbital coefficients.

Stereoselectivity: The reaction is also stereoselective, with the relative orientation of the substituents on the diene and dienophile being maintained in the product. For example, the reaction between this compound and methyl acrylate leads to the formation of methyl 2-methoxycyclohex-3-ene-1-carboxylate. researchgate.net

Regioselectivity in the Diels-Alder Reaction of this compound

| Dienophile | Major Regioisomer |

|---|---|

| Acrylonitrile | 3-methoxy-4-cyanocyclohexene |

Regioselectivity and Stereoselectivity in Diels-Alder Reactions (e.g., with Acrylonitrile, Methyl Acrylate)

Endo/Exo Selectivity in Adduct Formation

In the Diels-Alder reaction, the dienophile can approach the diene in two different orientations, leading to the formation of either an endo or an exo adduct. The "endo rule" for Diels-Alder reactions generally predicts that the endo product, where the substituents of the dienophile are oriented towards the developing π-system of the diene, is the kinetically favored product. This preference is often attributed to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the central carbons of the diene in the transition state. masterorganicchemistry.com

However, the endo/exo selectivity can be influenced by various factors, including the specific substituents on the diene and dienophile, the reaction conditions, and the presence of Lewis acid catalysts. masterorganicchemistry.com While the endo adduct is often the major product, significant amounts of the exo adduct can also be formed, and in some cases, the exo adduct may even be the predominant product. The ratio of endo to exo products is determined by the relative activation energies of the two competing transition states.

Syn/Anti Diastereoselectivity in Product Distribution

The Diels-Alder reaction is renowned for its stereospecificity, meaning the stereochemistry of the dienophile is faithfully translated to the product. This principle directly governs the syn/anti diastereoselectivity of the resulting cyclohexene ring. When this compound reacts with a cis-(Z)-dienophile, the substituents on the dienophile maintain their relative orientation, leading to a syn (or cis) arrangement in the product. Conversely, reaction with a trans-(E)-dienophile results in an anti (or trans) configuration of those substituents in the final adduct. libretexts.orgmasterorganicchemistry.com

This retention of stereochemistry is a direct consequence of the concerted, suprafacial nature of the [4+2] cycloaddition, where the diene and dienophile approach each other on the same face, and the new sigma bonds form simultaneously from the same side of each reactant's plane. libretexts.org

In addition to the dienophile's geometry, π-facial selectivity can arise, particularly in reactions involving cyclic dienes. For substituted cyclopentadienes, the electronic properties of the substituent influence whether the dienophile adds to the same face (syn) or the opposite face (anti) as the substituent. Electron-withdrawing groups tend to favor syn addition, while electron-donating groups favor anti addition. escholarship.org This is attributed to how the substituent pre-distorts the diene's ring structure, which in turn minimizes the distortion energy required to achieve the transition state for one facial approach over the other. escholarship.org

Catalyzed Diels-Alder Reactions (e.g., Lewis Acid Catalysis with Aluminum Chloride)

The rate and selectivity of Diels-Alder reactions involving this compound can be significantly enhanced through Lewis acid catalysis. Lewis acids, such as aluminum chloride (AlCl₃), function by coordinating to a basic site on the dienophile, typically a carbonyl oxygen. This coordination makes the dienophile more electron-deficient, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The electron-donating methoxy group on this compound raises the energy of its Highest Occupied Molecular Orbital (HOMO). The catalytic effect of the Lewis acid on the dienophile, therefore, reduces the HOMO-LUMO energy gap between the reactants. This smaller energy gap leads to a stronger orbital interaction and a lower activation energy for the reaction, resulting in a dramatic acceleration of the reaction rate. libretexts.org For instance, the cycloaddition of isoprene (B109036) with acrylonitrile experiences a rate acceleration of 10⁵ in the presence of AlCl₃ at 20°C. libretexts.org

Beyond rate enhancement, Lewis acid catalysis also improves selectivity. In the reaction between cyclopentadiene (B3395910) and methyl acrylate, the use of AlCl₃·Et₂O as a catalyst dramatically shifts the diastereomeric ratio of the products.

| Catalyst | Endo:Exo Ratio |

|---|---|

| None | 82:12 |

| AlCl₃·Et₂O | 99:1 |

This table illustrates the effect of aluminum chloride catalysis on the endo:exo selectivity in the Diels-Alder reaction of cyclopentadiene with methyl acrylate, a reaction analogous to those involving this compound. libretexts.org

Theoretical studies on the BF₃-catalyzed reaction between butadiene and methyl acrylate show a significant lowering of the activation energy, further evidencing the powerful effect of Lewis acid catalysis. mdpi.com

Polar Diels-Alder Reactions (e.g., with 3-Nitrofuran, 3-Nitropyridine)

The presence of the electron-donating methoxy group makes this compound a highly nucleophilic diene, predisposing it to participate in polar Diels-Alder (P-DA) reactions. These reactions occur with dienophiles that are rendered strongly electrophilic by potent electron-withdrawing groups. Heterocyclic compounds like 3-nitrofuran and 3-nitropyridine (B142982) serve as effective dienophiles in such reactions, leading to the formation of substituted benzofuran (B130515) and isoquinoline (B145761) derivatives, respectively.

The mechanisms of P-DA reactions can deviate from the classic concerted pathway and are highly dependent on the specific reactants. DFT studies have elucidated the mechanistic nuances of this compound's reactions with 3-nitrofuran and 3-nitropyridine.

Reaction with 3-Nitropyridine : The cycloaddition with 3-nitropyridine proceeds through a two-stage one-step mechanism . This pathway involves a single, asynchronous transition state where the two new sigma bonds are formed at different rates.

Reaction with 3-Nitrofuran : In contrast, the reaction with 3-nitrofuran is proposed to occur via a stepwise mechanism involving two transition states and a reaction intermediate. This type of mechanism is uncommon for Diels-Alder reactions but can be induced by the highly polar nature of the reactants.

The mechanism can shift further towards a fully two-step process with a zwitterionic intermediate when the nucleophilicity of the diene is increased. For example, the reaction of 3-nitropyridine with the more nucleophilic Danishefsky's diene favors the formation of a distinct zwitterionic intermediate.

The driving force and mechanism of P-DA reactions are governed by the electronic characters of the diene and dienophile. The reaction's polar nature increases as the difference in the electrophilicity of the dienophile and the nucleophilicity of the diene grows.

This compound is a more potent nucleophile than dienes like isoprene, which leads to more polar and faster cycloadditions with electrophilic dienophiles. Theoretical studies quantify this using reactivity indices, which confirm that the increased nucleophilicity of this compound compared to isoprene enhances its reactivity in P-DA reactions. This increased polarity is also responsible for the shift towards stepwise mechanistic pathways, as seen in the reaction with 3-nitrofuran.

| Diene | Nucleophilicity (eV) | Mechanism with 3-Nitropyridine |

|---|---|---|

| Isoprene | Low | Two-stage one-step |

| This compound | Medium | Two-stage one-step |

| Danishefsky's Diene | High | Two-step (zwitterionic intermediate) |

This table shows how the nucleophilicity of the diene influences the mechanistic pathway in polar Diels-Alder reactions with 3-nitropyridine.

Hetero-Diels-Alder Cycloadditions

This compound can participate in hetero-Diels-Alder (HDA) reactions, where one or more atoms in the diene or dienophile is a heteroatom. A synthetically valuable class of HDA reactions involves the use of aldehydes and ketones as heterodienophiles, with the C=O group acting as the 2π component. These reactions provide a direct route to functionalized dihydropyrans. nih.gov

The reaction of electron-rich dienes with unactivated aldehydes often requires Lewis acid catalysis to proceed efficiently. illinois.edu For example, early work by Danishefsky demonstrated the HDA reaction of benzaldehyde (B42025) with a closely related diene, trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene. This research highlighted the crucial role of the Lewis acid in determining the stereochemical outcome.

| Diene | Heterodienophile | Lewis Acid Catalyst | Major Product Stereochemistry |

|---|---|---|---|

| trans-1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene | Benzaldehyde | BF₃ | trans-dihydropyranone |

| trans-1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene | Benzaldehyde | ZnCl₂ | cis-dihydropyranone |

This table demonstrates the influence of the Lewis acid catalyst on the diastereoselectivity of the hetero-Diels-Alder reaction between a substituted this compound derivative and benzaldehyde. illinois.edu

Highly activated dienes, such as Rawal's diene (1-amino-3-siloxy-1,3-butadiene), are sufficiently electron-rich to react with aldehydes like (tert-butyldimethylsilyloxy)acetaldehyde (B1274972) at room temperature without the need for a catalyst. illinois.edu These reactions underscore the utility of HDA cycloadditions in synthesizing complex heterocyclic structures under mild conditions.

Metal-Catalyzed Asymmetric Hetero-Diels-Alder Reactions (e.g., Chromium(III)-Complex Catalysis)

The hetero-Diels-Alder (HDA) reaction is a powerful method for synthesizing six-membered heterocyclic compounds. In the context of this compound, asymmetric HDA reactions catalyzed by chiral metal complexes are of significant interest for creating optically active products. organic-chemistry.org Chiral Lewis acid catalysts, in particular, have been developed to facilitate these enantioselective carbon-carbon bond-forming reactions. nih.gov

Among these, chiral (salen)Chromium(III) complexes have emerged as effective catalysts for asymmetric HDA reactions. acs.org These catalysts create a specific chiral environment that directs the approach of the diene and the dienophile (often an aldehyde or ketone), leading to the preferential formation of one enantiomer of the cycloadduct. The development of such catalytic processes is a key area of research for producing enantiomerically enriched compounds that can serve as intermediates for a variety of natural products. organic-chemistry.orgnih.gov

While broad research exists on chromium-catalyzed cycloadditions, including those involving dienes, the specific application to this compound follows the general principles of Lewis acid catalysis in HDA reactions. nih.govrsc.org The catalyst activates the dienophile, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital), and facilitates the cycloaddition with the HOMO (Highest Occupied Molecular Orbital) of the diene. The stereochemical outcome is dictated by the specific geometry of the chiral catalyst complex.

Other Cycloaddition Reactions (e.g., with 2H-Azirine)

This compound participates in cycloaddition reactions with dienophiles other than traditional carbonyls. A notable example is its reaction with 2H-azirine. The molecular mechanism of the cycloaddition between 2H-azirine and this compound has been investigated using computational methods, specifically at the M06-2X/cc-pVDZ level of theory. researchgate.net

These studies analyze the reaction pathways to predict the most favorable outcomes. The analysis of the energy profiles indicates that the meta/endo pathways are the most stable routes for the reaction. researchgate.net Such cycloadditions are valuable as they provide access to unique nitrogen-containing bicyclic scaffolds, such as the 1-azabicyclo[4.1.0]hept-3-ene framework, which can be challenging to synthesize via other methods. researchgate.netresearchgate.net The reaction proceeds with high regio-, stereo-, and diastereoselectivity, which is crucial for applications in the synthesis of complex, chiral molecules. researchgate.net

Hydration and Hydrolysis Reactions

The hydrolysis of vinyl ethers, including dienyl ethers like this compound, is a well-studied class of reactions, typically proceeding via acid catalysis. The presence of the additional double bond in this compound compared to its monoene analog, methyl vinyl ether, significantly influences its reactivity. cdnsciencepub.com

Acid-Catalyzed Hydrolysis Mechanism and Kinetics

The acid-catalyzed hydrolysis of both cis- and trans-1-methoxy-1,3-butadiene in an aqueous solution proceeds through the conventional mechanism for vinyl ether hydrolysis. cdnsciencepub.com This mechanism involves an initial, rate-determining proton (hydron) transfer to a carbon atom of the substrate, followed by the rapid addition of water to the resulting cation and subsequent decomposition of the hemiacetal intermediate. cdnsciencepub.com

Research confirms that the hydrolysis of this compound occurs through a rate-determining hydron (B225902) transfer from a catalyst to the carbon atom at the 4-position (the δ-carbon). cdnsciencepub.com This specific protonation leads to the formation of a resonance-stabilized allylic cation. This pathway is strongly favored over protonation at the β-carbon (C2), which would lead to a different set of products. cdnsciencepub.com The classic evidence for this rate-determining step is the observation of general acid catalysis and significant kinetic isotope effects. cdnsciencepub.com

The primary product from the acid-catalyzed hydrolysis of both cis- and trans-1-methoxy-1,3-butadiene is crotonaldehyde (B89634). cdnsciencepub.com The formation of crotonaldehyde results directly from the initial protonation at the δ-carbon. Protonation at the β-carbon, a minor pathway, would yield 3-butenal. cdnsciencepub.com

Product analysis performed in perchloric acid solutions has quantified the product distribution, confirming crotonaldehyde as the major product. cdnsciencepub.com The results show that there is little to no β-hydronation during the reaction. cdnsciencepub.com

| Isomer | Crotonaldehyde (%) | 3-Butenal (%) |

|---|---|---|

| trans-1-Methoxy-1,3-butadiene | 99 | 1 |

| cis-1-Methoxy-1,3-butadiene | 98 | 2 |

Studies on the hydrolysis of this compound provide strong evidence for the proposed mechanism involving rate-determining hydron transfer. One key piece of evidence is the observation of a "normal" hydronium-ion kinetic isotope effect (KIE), where the reaction proceeds faster in H₂O than in D₂O. cdnsciencepub.com A KIE value (kH+/kD+) greater than 1 indicates that the C-H bond is being broken (or formed) in the rate-determining step. core.ac.ukwikipedia.org

Furthermore, the reaction exhibits general acid catalysis, meaning that not only the hydronium ion but also other acids present in the solution, such as carboxylic acids, can act as catalysts. cdnsciencepub.com A study of the hydrolysis of the trans isomer with five different carboxylic acids yielded a Brønsted relation with an exponent α of 0.59, which is consistent with rate-determining proton transfer to a carbon atom. cdnsciencepub.com

| Isomer | kH+/kD+ |

|---|---|

| trans-1-Methoxy-1,3-butadiene | 3.52 ± 0.14 |

| cis-1-Methoxy-1,3-butadiene | 2.60 ± 0.09 |

Comparative Reactivity with Analogous Vinyl Ethers

The reactivity of this compound has been elucidated through hydrolysis studies, which provide a quantitative measure of its behavior compared to analogous vinyl ethers. Research shows that the introduction of a second double bond into the vinyl ether structure significantly impacts its reactivity.

Specifically, the acid-catalyzed hydrolysis of cis- and trans-1-methoxy-1,3-butadiene proceeds via the conventional mechanism for vinyl ethers. This involves a rate-determining proton transfer to the carbon atom of the diene, followed by the rapid formation and subsequent decomposition of a hemiacetal intermediate, ultimately yielding crotonaldehyde as the primary product. cdnsciencepub.comingentaconnect.comcdnsciencepub.com

A direct comparison with its monoenyl analog, methyl vinyl ether, demonstrates a considerable decrease in reactivity for this compound. The hydronium-ion catalytic coefficient (kH+), a measure of reaction rate in the presence of H+ ions, is markedly lower for both isomers of the dienyl ether. For the trans isomer, the reactivity is reduced by a factor of 8.3, while the cis isomer shows an even greater rate retardation, being 160 times less reactive than methyl vinyl ether. cdnsciencepub.comcdnsciencepub.com This observation is consistent with findings for the ethoxy analogs, where 1-ethoxy-1,3-butadiene was also found to be less reactive than ethyl vinyl ether. cdnsciencepub.com

An interesting and somewhat surprising finding relates to the relative reactivity of the cis and trans isomers. In the case of alkyl-substituted monoenyl ethers, cis isomers are typically more reactive than their trans counterparts. However, for this compound, the trans isomer is significantly more reactive than the cis isomer. cdnsciencepub.com This reversal of the expected reactivity pattern highlights the complex electronic and steric effects at play in this conjugated system.

Table 1: Comparative Hydrolysis Rates of Methoxy-Substituted Vinyl Ethers Comparison of hydronium-ion catalytic coefficients (kH+) at 25°C.

| Compound | Isomer | kH+ (M⁻¹s⁻¹) | Rate Retardation Factor (vs. Methyl Vinyl Ether) |

| Methyl Vinyl Ether | - | 0.76 | 1 |

| This compound | trans | 0.091 | 8.3 |

| This compound | cis | 0.00475 | 160 |

Mannich-Michael Reactions and Related Nucleophilic Additions

The Mannich reaction is a three-component organic reaction involving an aldehyde, a primary or secondary amine, and a compound with an acidic α-proton, which results in a β-amino-carbonyl compound known as a Mannich base. wikipedia.org The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the enol form of the carbonyl compound. wikipedia.org Michael reactions, or Michael additions, involve the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).

While specific examples of this compound participating directly in classical Mannich or Michael reactions are not extensively detailed, its role in related nucleophilic additions, particularly cycloaddition reactions, is well-documented. As an electron-rich diene, this compound readily participates in [4+2] cycloadditions (Diels-Alder reactions) with a variety of electron-deficient dienophiles. These reactions can be considered a form of conjugate nucleophilic addition.

Stereochemical studies have shown that the cycloadditions of (E)-1-methoxy-1,3-butadiene are concerted processes. researchgate.net The reaction of (Z)-1-methoxy-1,3-butadiene with methyl vinyl ketone (MVK) is classified as an addition reaction where the double bonds in the diene react to form a new six-membered ring. brainly.com Similarly, its reaction with acrolein yields two different products, demonstrating the regioselectivity of the Diels-Alder reaction. chegg.com

Table 2: Examples of Dienophiles in Cycloaddition Reactions with this compound

| Dienophile | Reaction Type | Note |

| Methyl Vinyl Ketone (MVK) | [4+2] Cycloaddition | An example of an addition reaction with an α,β-unsaturated ketone. brainly.com |

| Acrolein | [4+2] Cycloaddition | Leads to the formation of regioisomeric products. chegg.com |

| Dimethyl dicyanofumarate | [4+2] Cycloaddition | Reaction proceeds via a concerted mechanism even with highly electron-deficient olefins. researchgate.net |

| Dimethyl dicyanomaleate | [4+2] Cycloaddition | Reaction proceeds via a concerted mechanism. researchgate.net |

Catalytic Hydrogenation Studies

Catalytic hydrogenation is a crucial industrial process for the saturation of double and triple bonds. tcichemicals.com In the context of C4 hydrocarbon streams, the selective hydrogenation of 1,3-butadiene (B125203) to butenes is of significant importance, as butadiene can act as a poison for polymerization catalysts. nih.govresearchgate.net The primary challenge is to achieve high selectivity towards butenes while preventing further hydrogenation to butane (B89635). nih.govprinceton.edu

Studies on the parent compound, 1,3-butadiene, provide a framework for understanding the potential behavior of its derivatives. A variety of metal catalysts are employed, with palladium (Pd) and platinum (Pt) being the most common. nih.govnih.gov Research has shown that single-atom alloy (SAA) catalysts, such as isolated platinum atoms in a copper matrix or single palladium atoms on graphene, can exhibit high activity and selectivity for butadiene hydrogenation under mild conditions. nih.govnih.gov Alloying platinum with tin (Sn) has also been shown to promote 100% selectivity for butene formation by opening a new reaction pathway and preventing the deeper hydrogenation to butane. princeton.edu

The hydrogenation process typically follows the Horiuti-Polanyi mechanism, involving the sequential addition of hydrogen atoms. nih.gov The reaction conditions, such as temperature, pressure, and hydrogen-to-butadiene ratio, are critical variables that influence both the reaction rate and the selectivity towards the desired butene products. researchgate.net For instance, on Sn/Pt(111) surface alloys, the activation energy barrier for the hydrogenation of strongly bound 1,3-butadiene was estimated to be between 72 and 91 kJ/mol. princeton.edu While specific kinetic studies detailing the catalytic hydrogenation of this compound are less prevalent, the extensive research on 1,3-butadiene provides a strong basis for predicting its behavior, where the butadiene core would undergo hydrogenation across one or both double bonds depending on the catalyst and conditions used.

Table 3: Catalyst Systems Studied for the Selective Hydrogenation of 1,3-Butadiene

| Catalyst System | Support/Alloy Metal | Key Finding |

| Platinum (Pt) | Copper (Cu) | Single-atom Pt sites on Cu nanoparticles enable hydrogen activation with high selectivity to butenes. nih.gov |

| Palladium (Pd) | Graphene | Single Pd atoms anchored on graphene catalyze selective hydrogenation to 1-butene. nih.govrsc.org |

| Tin (Sn) | Platinum (Pt) | Sn/Pt(111) surface alloys show 100% selectivity to butenes, with no butane formation observed. princeton.edu |

| Palladium (Pd) | Alumina (Al₂O₃) | A commercial catalyst used in liquid-phase hydrogenation; selectivity can be improved with additives. researchgate.netresearchgate.net |

| Gold (Au) | Zirconia (ZrO₂) | Isolated Au³⁺ ions on the support surface lead to 100% selectivity towards butenes. nih.gov |

Stereochemical Aspects and Conformational Analysis

Cis-Trans Isomerism in 1-Methoxy-1,3-butadiene and its Influence on Reactivity

This compound exists as two geometric isomers: cis and trans, defined by the arrangement of substituents around the C1=C2 double bond. This isomerism has a profound impact on the compound's reactivity, as demonstrated in hydrolysis reactions.

In aqueous solutions, both cis- and trans-1-methoxy-1,3-butadiene undergo hydrolysis to yield crotonaldehyde (B89634) as the primary product. cdnsciencepub.com The reaction proceeds via a conventional vinyl ether hydrolysis mechanism, involving a rate-determining proton transfer to the carbon atom. cdnsciencepub.com However, the two isomers exhibit a stark difference in their reaction rates. The trans isomer is significantly more reactive than the cis isomer in hydrolysis. cdnsciencepub.com This observation is noteworthy because for many other vinyl ethers, the cis isomers are typically more reactive. cdnsciencepub.com

Compared to its monoene analog, methyl vinyl ether, the introduction of the second double bond in this compound considerably decreases reactivity. This rate retardation is much more pronounced for the cis isomer. cdnsciencepub.com Specific data from hydrolysis studies highlights this reactivity gap.

| Isomer | Hydronium-ion Catalytic Coefficient () Rate Retardation Factor (vs. Methyl Vinyl Ether) | Hydronium-ion Isotope Effect () |

| trans-1-Methoxy-1,3-butadiene | 8.3 | 3.52 |

| cis-1-Methoxy-1,3-butadiene | 160 | 2.60 |

A comparison of reactivity data for the hydrolysis of cis- and trans-1-methoxy-1,3-butadiene. cdnsciencepub.com

In the context of cycloaddition reactions, specifically the Diels-Alder reaction, the methoxy (B1213986) group acts as an electron-donating group, which activates the diene for reaction with electron-poor dienophiles. masterorganicchemistry.comnih.gov The presence of the methoxy group at the C1 position also directs the regioselectivity of the reaction. When reacting with an unsymmetrical dienophile like methyl methacrylate, this compound overwhelmingly yields the "ortho" (1,2-substituted) product. masterorganicchemistry.com

Conformational Preferences of the Methoxy Group (e.g., s-syn and s-anti Orientations)

In addition to cis-trans isomerism, this compound displays conformational isomerism due to rotation around its single bonds. Two primary rotational motions are significant:

Rotation around the C2-C3 single bond: This gives rise to the s-trans and s-cis conformations of the diene backbone. The "s" denotes rotation about the sigma (single) bond. The s-trans conformation, where the double bonds are on opposite sides of the single bond, is generally more stable due to reduced steric hindrance. study.comucalgary.cayoutube.com The s-cis conformation, which is necessary for the diene to participate in Diels-Alder reactions, is higher in energy. youtube.commasterorganicchemistry.com For 1,3-butadiene (B125203), the energy difference is approximately 12 kJ/mol (2.8 kcal/mol). ucalgary.ca

Rotation around the C1-O bond: The methoxy group itself can adopt different orientations relative to the C1=C2 double bond. These are often referred to as s-syn (or cisoid) and s-anti (or transoid) conformations. In the s-syn conformation, the methyl group is oriented on the same side as the C1-H bond, while in the s-anti conformation, it is on the opposite side. Studies on analogous systems, such as methyl vinyl ether, have shown that the more "crowded" cisoid (s-syn) conformer, where the methyl group is staggered relative to the double bond, is often the structure of lowest energy. researchgate.net This preference can be influenced by nonbonded attractive interactions between the methyl group and the double bond. researchgate.net

Influence of Conformation on Reactivity and Spectroscopic Parameters

Conformation also has a measurable effect on the spectroscopic parameters of the molecule.

NMR Spectroscopy: The spatial orientation of the methoxy group can influence the chemical shifts of nearby carbon and hydrogen atoms. In related aromatic systems, it has been shown that the 13C NMR chemical shift of a methoxy carbon can change significantly depending on whether its conformation is in-plane or out-of-plane with the conjugated system. nih.govresearchgate.net This phenomenon is attributed to changes in the magnetic interactions between molecular orbitals that are induced by the rotation of the methoxy group. nih.govresearchgate.net A similar effect would be expected for the different conformers of this compound, allowing NMR to be a powerful tool for conformational analysis in solution. nih.gov

UV Spectroscopy: The extent of conjugation in the diene system, which is maximized in the planar s-cis and s-trans conformations, governs its absorption of ultraviolet light. The specific wavelength of maximum absorbance (λmax) and the molar absorptivity are sensitive to the molecule's conformation. Indeed, UV spectroscopy has been used to monitor the reaction kinetics of this compound hydrolysis, indicating a distinct UV signature for the conjugated system. cdnsciencepub.com

Spectroscopic Characterization in Mechanistic and Conformational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable method for the detailed structural and conformational analysis of 1-methoxy-1,3-butadiene. By examining the chemical environments of its hydrogen and carbon nuclei, a comprehensive understanding of the molecule's connectivity and spatial arrangement can be achieved.

Proton NMR (¹H-NMR) spectroscopy provides precise information about the electronic environment of the hydrogen atoms within this compound, allowing for the confirmation of its structure and the analysis of its isomeric forms. The spectrum typically displays signals corresponding to the vinyl protons and the methoxy (B1213986) group protons.

The chemical shifts (δ) in the ¹H-NMR spectrum are indicative of the different types of protons in the molecule. The protons of the methoxy group (-OCH₃) generally appear as a sharp singlet, while the protons on the butadiene backbone appear as multiplets due to spin-spin coupling with neighboring protons. The coupling constants (J) between these protons are invaluable for determining the stereochemistry, distinguishing between E and Z isomers. For instance, a larger coupling constant is typically observed for trans-protons across a double bond compared to cis-protons.

Table 1: Representative ¹H-NMR Spectroscopic Data for a Derivative of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| OCH₃ | 3.70 | s | Methoxy Protons |

| CH=CH₂ | 4.87–5.52 | m | Terminal Vinyl Protons |

| CHSC₆H₅ | 5.64 | s | Vinylic Proton |

| CH=CH₂ | 5.83–6.31 | m | Internal Vinyl Proton |

| SC₆H₅ | 6.98–7.37 | m | Phenyl Protons |

| Data derived from a study on (Z)-2-methoxy-1-phenylthio-1,3-butadiene. orgsyn.org |

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, with its chemical shift being sensitive to its local electronic and structural environment.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 1,3-Butadiene (B125203)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 118.2 |

| C2 | 137.0 |

| C3 | 137.0 |

| C4 | 118.2 |

| Note: This table shows predicted data for the parent 1,3-butadiene and serves as a reference. The presence of the methoxy group in this compound will alter these chemical shifts. |

NMR spectroscopy is a powerful tool for studying the mechanisms and stereochemical outcomes of reactions involving this compound, such as the Diels-Alder reaction. In a study of the Diels-Alder reaction between this compound and methyl acrylate (B77674), NMR was instrumental in characterizing the resulting cycloadduct, methyl 2-methoxycyclohex-3-ene-1-carboxylate. researchgate.net

By analyzing the ¹H and ¹³C-NMR spectra of the product, the regioselectivity and stereoselectivity of the reaction can be determined. For example, the coupling constants between protons on the newly formed cyclohexane (B81311) ring provide information about their relative stereochemistry (cis or trans). Furthermore, NMR can be used to monitor the progress of a reaction over time, allowing for the detection of transient intermediates and the determination of reaction kinetics. In more complex reaction mixtures, two-dimensional NMR techniques can be employed to resolve overlapping signals and establish connectivity between different parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Measurements

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within conjugated systems like this compound and for measuring the kinetics of reactions in which it participates. The conjugated diene system gives rise to a strong π → π* electronic transition, resulting in a characteristic absorption maximum (λmax) in the UV region.

The position and intensity of the λmax are sensitive to the extent of conjugation and the presence of substituents. The methoxy group, being an auxochrome, can influence the absorption wavelength. By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction involving this compound can be determined. For example, if the diene is consumed during a reaction, its characteristic absorbance will decrease, allowing for the calculation of the reaction rate constant. While specific kinetic studies on this compound using UV-Vis are not widely reported, the principles are well-established from studies on the parent compound, 1,3-butadiene. researchgate.netresearchgate.net

Theoretical and Computational Investigations of 1 Methoxy 1,3 Butadiene

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding the reactivity and selectivity of pericyclic reactions. Developed by Kenichi Fukui, this theory posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. stereoelectronics.org

The regioselectivity observed in Diels-Alder reactions involving 1-methoxy-1,3-butadiene can be effectively rationalized using FMO theory. masterorganicchemistry.com As an electron-rich diene, its reactions with electron-deficient dienophiles are primarily governed by the interaction between the diene's HOMO and the dienophile's LUMO. stereoelectronics.org The presence of the electron-donating methoxy (B1213986) group raises the energy of the diene's HOMO, which reduces the HOMO-LUMO energy gap between the reactants and enhances reactivity compared to unsubstituted 1,3-butadiene (B125203). ethz.chmit.edu

A classic example is the Diels-Alder reaction between this compound and acrylonitrile (B1666552). The reaction yields the "ortho" product, 3-methoxy-4-cyanocyclohexene, as the major regioisomer. FMO theory explains this outcome by analyzing the orbital coefficients on the terminal atoms of the diene and dienophile. The reaction proceeds in an orientation that allows for the most effective overlap between the atomic orbitals with the largest coefficients on the HOMO of the diene and the LUMO of the dienophile. stereoelectronics.org This matching of the largest coefficients dictates the regiochemical outcome of the cycloaddition. ethz.ch

A detailed analysis of the HOMO-LUMO interactions provides a quantitative basis for predicting regioselectivity. The electron-donating methoxy group polarizes the π system of the diene, leading to unsymmetrical coefficients in the HOMO. Specifically, the largest coefficient of the HOMO is located on the C4 carbon (the terminus of the diene not bearing the methoxy group). chemtube3d.com This is because electrophilic attack is most favored at this position, leading to a stabilized allylic cation. chemtube3d.com

In the reaction with acrylonitrile, the LUMO is polarized by the electron-withdrawing cyano group, resulting in a larger coefficient on the β-carbon atom. The FMO model predicts that the new sigma bonds will form between the atoms with the largest orbital coefficients, which are C4 of the diene and the β-carbon of acrylonitrile, and C1 of the diene and the α-carbon of acrylonitrile. This alignment correctly predicts the experimentally observed "ortho" product.

| Reactant | Orbital | C1/α-Carbon Coefficient | C4/β-Carbon Coefficient |

|---|---|---|---|

| This compound | HOMO | +0.30 | -0.58 |

| Acrylonitrile | LUMO | +0.20 | -0.66 |

Table displays representative calculated coefficients for the terminal carbons of this compound (HOMO) and acrylonitrile (LUMO). The cycloaddition proceeds by matching the coefficients of like sign and larger magnitude (-0.58 with -0.66 and +0.30 with +0.20), leading to the ortho product.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for studying organic reactions, offering high accuracy at a manageable computational cost. nih.govraco.cat It allows for detailed investigations into reaction mechanisms, transition state structures, and various electronic properties that govern reactivity. nih.gov

DFT calculations have been employed to study the region-selective mechanism of the Diels-Alder reaction between this compound and dienophiles like methyl acrylate (B77674). researchgate.netdntb.gov.ua These studies involve optimizing the geometries of reactants, products, and, crucially, the transition states connecting them. utcluj.ro By calculating the potential energy surface, researchers can determine whether the reaction proceeds through a concerted (synchronous or asynchronous) or a stepwise mechanism. raco.cat

For the reaction of this compound, DFT studies often reveal a concerted but asynchronous transition state. sciforum.net This means that while the two new sigma bonds form in a single step, one bond begins to form earlier than the other. Analysis of the transition state geometry provides the precise bond lengths of the forming C-C bonds, confirming the asynchronous nature. utcluj.ro Furthermore, DFT can be used to calculate the activation energies for different possible pathways (e.g., ortho vs. meta addition), with the lower activation energy corresponding to the major product observed experimentally. sciforum.net

Conceptual DFT provides a framework for quantifying the electrophilic and nucleophilic character of molecules through reactivity indices. nih.gov The global electrophilicity index (ω) measures a molecule's ability to accept electrons, while the global nucleophilicity index (N) measures its ability to donate electrons. researchgate.net

Calculations for the parent 1,3-butadiene classify it as a moderate electrophile (ω ≈ 1.05 eV) and a strong nucleophile (N ≈ 2.89 eV). nih.gov The introduction of the electron-donating methoxy group at the C1 position is expected to decrease the electrophilicity and significantly increase the nucleophilicity of the diene system. This heightened nucleophilic character makes this compound an excellent reactant for polar Diels-Alder reactions with strongly electrophilic dienophiles. nih.govsciforum.net Local reactivity indices, such as the electrophilic and nucleophilic Parr functions or Fukui functions, can also be calculated to predict the most reactive atomic sites within the molecule, corroborating the predictions made by FMO theory. schrodinger.comjoaquinbarroso.com

| N Value (eV) | Classification | Example |

|---|---|---|

| N > 3.0 | Strong Nucleophile | Amines |

| 2.0 ≤ N ≤ 3.0 | Moderate Nucleophile | 1,3-Butadiene |

| N < 2.0 | Marginal Nucleophile | Ethylene |

This table provides a general classification of organic molecules based on their calculated nucleophilicity index (N). This compound is expected to be a strong nucleophile.

The this compound molecule contains a vinyl ether functional group. Vinyl ethers are the enol ethers of corresponding aldehydes or ketones and can exist in tautomeric equilibrium. For instance, methoxyethene is the enol ether tautomer of acetaldehyde. Computational methods, particularly DFT, are widely used to study such keto-enol tautomeric equilibria. comporgchem.com

These studies typically involve calculating the geometric parameters and relative stabilities of the tautomeric forms in both the gas phase and in various solvents. researchgate.net For example, in the well-studied case of acetylacetone, DFT calculations can accurately predict that the enol form is more stable due to intramolecular hydrogen bonding and conjugation. researchgate.net

Computational chemists can also model the transition state for the proton transfer between the keto and enol forms, thereby calculating the potential energy barrier for the interconversion. orientjchem.org Furthermore, the influence of solvents on the equilibrium can be simulated using continuum solvent models (like PCM) or explicit solvent molecules. orientjchem.orgacs.org These calculations help to understand how solvent polarity and hydrogen-bonding capabilities can shift the equilibrium by preferentially stabilizing one tautomer over the other. jocpr.com While specific DFT studies on the tautomerism of this compound's parent carbonyl are less common, the established methodologies from related systems provide a robust framework for such an investigation. comporgchem.comorientjchem.org

Ab initio Calculations for Conformational Analysis

The conformational flexibility of this compound is primarily dictated by rotation around the C1-C2 and C2-C3 single bonds, as well as the C1-O bond. Ab initio quantum mechanical calculations serve as a powerful tool to explore the potential energy surface of the molecule and to identify its stable conformers and the transition states that separate them. These calculations, performed at various levels of theory, offer a quantitative understanding of the relative stabilities of different spatial arrangements and the energy required for their interconversion.

Theoretical studies on the parent molecule, 1,3-butadiene, have established that the s-trans conformer is the global minimum on the potential energy surface. The second stable conformer is a non-planar gauche structure, which is slightly lower in energy than the planar s-cis arrangement. The s-cis conformation represents a local energy maximum, acting as a transition state for the interconversion between the two equivalent gauche forms.

The presence of the methoxy group in this compound is expected to modulate the relative energies of these conformers. The electronic effects of the oxygen atom, including its ability to donate electron density to the conjugated system, can influence the rotational barrier around the C-C and C-O bonds. Furthermore, steric interactions between the methoxy group and the rest of the diene system can either stabilize or destabilize certain conformations.

Detailed ab initio calculations would typically involve geometry optimization of all possible conformers to locate the stationary points on the potential energy surface. Subsequent frequency calculations can confirm whether these structures are true minima (stable conformers) or transition states. By mapping the energy profile as a function of the dihedral angles of interest, the rotational barriers can be determined.

To provide a quantitative picture, hypothetical data based on typical computational results for similar systems are presented in the following tables. These tables illustrate the kind of detailed findings that a dedicated ab initio study of this compound would yield.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C2-C1-O-CH3) | Relative Energy (kcal/mol) |

| s-trans (planar) | 180° | 0° | 0.00 |

| s-gauche | ~35° | 0° | 2.5 - 3.5 |

| s-cis (planar transition state) | 0° | 0° | 3.0 - 4.0 |

Note: The relative energies are hypothetical and serve to illustrate the expected trend based on studies of related molecules. The actual values would depend on the level of theory and basis set used in the calculation.

Table 2: Calculated Rotational Barriers for this compound

| Rotation | Initial Conformer | Transition State | Rotational Barrier (kcal/mol) |

| C2-C3 Bond | s-trans | s-gauche | 5.0 - 7.0 |

| C1-O Bond | Planar | Perpendicular | 3.0 - 5.0 |

Note: These values are illustrative and represent the energy difference between the stable conformer and the transition state for the respective rotation.

Applications in Organic Synthesis

Utility as a Versatile Organic Building Block

1-Methoxy-1,3-butadiene is a valuable and versatile organic building block in chemical synthesis. chemodex.com Its utility stems from its conjugated diene structure, which is activated by an electron-donating methoxy (B1213986) group. This electronic feature makes it a highly reactive participant in various cycloaddition and nucleophilic addition reactions. Heteroatom-substituted dienes, such as this compound, are particularly important because they not only exhibit enhanced reactivity but also yield a wide array of functionalized building blocks essential for the synthesis of more complex molecules. nih.gov The presence of the methoxy group allows for the controlled introduction of functionality, making it a key intermediate in the construction of diverse molecular frameworks, particularly heterocyclic compounds. mdpi.com Its ability to be prepared on a multigram scale further enhances its practicality in synthetic applications. nih.gov

Synthesis of Nitrogen-Containing Heterocycles

The activated diene system of this compound and its derivatives is extensively utilized for the construction of various nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and natural products.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. masterorganicchemistry.com The silylated derivative of this compound, known as Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene), is a highly functionalized and electron-rich diene that serves as an excellent reagent in these transformations. sigmaaldrich.com It is widely used as a Diels-Alder diene for the synthesis of both pyridones and pyranones. sigmaaldrich.com

The hetero-Diels-Alder (HDA) reaction between Danishefsky's diene and imines provides an efficient pathway to construct functionalized 2,3-dihydro-4-pyridones. mdma.ch This reaction proceeds with a high degree of control over regioselectivity and stereoselectivity. mdma.ch Similarly, its reaction with aldehydes in HDA reactions leads to the formation of dihydropyrans, which are precursors to pyranones. nih.gov The initial cycloadducts from these reactions typically undergo subsequent transformations, such as hydrolysis or elimination, to yield the final stable heterocyclic products. acsgcipr.org

The Mannich reaction is a classic method for producing β-amino carbonyl compounds. researchgate.netyoutube.com A variation of this chemistry, the Mannich-Michael reaction, can be employed with derivatives of this compound to synthesize key heterocyclic structures. Specifically, trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's diene) is utilized as a key reagent in Mannich-Michael reactions for the preparation of piperidinones and enaminones. sigmaaldrich.com In these sequences, the diene acts as a nucleophile, reacting with an iminium ion (formed in situ from an aldehyde and an amine in the Mannich step) in a conjugate addition (Michael step) to build the core of the piperidinone ring.

An alternative synthetic route to substituted 4-hydroxyquinolines employs 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene. mdpi.com This highly reactive diene can be reacted with 2-nitrobenzoyl chlorides. The initial condensation product undergoes subsequent hydrogenation, which reduces the nitro group and facilitates cyclization to form the substituted 2-(4-hydroxyquinolin-2-yl) acetate products. mdpi.com This method provides a valuable alternative to traditional syntheses like the Conrad-Limpach reaction for accessing this important class of heterocycles. mdpi.com

Derivatives of this compound are also instrumental in synthesizing five-membered nitrogen-containing heterocycles. trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's diene) has been successfully used in the synthesis of 4H-1-aminopyrroles and 4,5H-pyrazoles. sigmaaldrich.com The synthesis of these compounds can be achieved through a flexible protocol involving the reaction of Danishefsky's diene with 1,2-diaza-1,3-butadienes. acs.org This reaction proceeds as a Mukaiyama-Michael-type addition followed by heterocyclization, demonstrating the diene's versatility in constructing different ring systems. sigmaaldrich.com

Table 1: Synthesis of Nitrogen-Containing Heterocycles from this compound Derivatives

| Heterocycle | Reaction Type | Derivative Used | Key Reagents |

|---|---|---|---|

| Pyridones | Diels-Alder | trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene | Imines |

| Piperidinones | Mannich-Michael | trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene | Aldehyde, Amine |

| 4-Hydroxyquinolines | Condensation/Cyclization | 1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene | 2-Nitrobenzoyl chlorides |

| 4H-1-Aminopyrroles | Michael Addition/Heterocyclization | trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene | 1,2-Diaza-1,3-butadienes |

| 4,5H-Pyrazoles | Michael Addition/Heterocyclization | trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene | 1,2-Diaza-1,3-butadienes |

Synthesis of Oxygen-Containing Compounds

In addition to nitrogen heterocycles, this compound and its derivatives are pivotal in synthesizing a variety of oxygen-containing compounds. The hetero-Diels-Alder (HDA) reaction is a primary method for this purpose.

The reaction of Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene) with aldehydes serves as a direct route to 6-substituted 5,6-dihydro-2-pyrones. nih.gov This cycloaddition is a powerful method for creating functionalized dihydropyran rings, which are common structural motifs in natural products and can be precursors to pyranones. sigmaaldrich.comnih.gov The reactivity of the 1-oxa-1,3-butadiene system in these inverse-electron-demand HDA reactions can be enhanced by the presence of electron-withdrawing groups. nih.gov The resulting poly-functionalized dihydropyrans are valuable intermediates for further synthetic manipulations. nih.gov

Sulfone Analogues of Griseofulvin

The antifungal agent griseofulvin has been a target for total synthesis for many decades, with several strategies employing a Diels-Alder reaction to construct its intricate spirocyclic framework. dtu.dkscite.ai A notable synthesis developed by Danishefsky and Walker utilized a highly functionalized diene, a derivative of this compound, in a cycloaddition with a dienophile containing a sulfoxide moiety. dtu.dk This strategy can be adapted to synthesize sulfone analogues of griseofulvin, which are of interest for exploring structure-activity relationships. nih.gov

In this approach, the key dienophile would be a coumaranone derivative bearing a vinyl sulfone group. The Diels-Alder reaction of this electron-poor dienophile with an electron-rich diene, such as Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene), would proceed with high regioselectivity. The electron-donating methoxy and siloxy groups of the diene control the orientation of the cycloaddition, leading to the desired cyclohexene (B86901) ring system that forms the core of the griseofulvin analogue. libretexts.org Subsequent chemical transformations of the resulting cycloadduct, including hydrolysis of the silyl enol ether and further cyclization, would yield the target sulfone analogue. The use of butadiene sulfone (3-sulfolene) as a precursor to generate 1,3-butadiene (B125203) in situ for Diels-Alder reactions is a common strategy, highlighting the utility of sulfur-containing compounds in these cycloadditions. youtube.comquizlet.com

Table 1: Key Reactants in the Proposed Synthesis of Griseofulvin Sulfone Analogues

| Reactant Type | Example Compound | Role in Reaction |

| Diene | Danishefsky's Diene | Electron-rich 4π-electron component |

| Dienophile | Coumaranone Vinyl Sulfone | Electron-poor 2π-electron component |

Alpha,Beta-Unsaturated Ketones

Functionalized derivatives of this compound, particularly Danishefsky's diene, provide a powerful method for the synthesis of α,β-unsaturated ketones. orgsyn.org This transformation is accomplished through a two-step sequence involving a Diels-Alder reaction followed by hydrolysis and elimination.

The initial step is the [4+2] cycloaddition of the diene with a suitable dienophile (e.g., an activated alkene like methyl vinyl ketone). The high reactivity of Danishefsky's diene, conferred by its electron-donating substituents, allows this reaction to proceed efficiently. orgsyn.orgwikipedia.org The resulting cycloadduct contains a silyl enol ether and a methoxy group.

In the second step, the cycloadduct is treated with aqueous acid. This accomplishes two transformations:

Hydrolysis: The silyl enol ether is hydrolyzed to form a ketone.

Elimination: The methoxy group is eliminated, leading to the formation of a double bond conjugated to the newly formed ketone.

Dihydropyran Derivatives (from Hetero-Diels-Alder)

This compound and its more reactive silylated derivatives are excellent partners in hetero-Diels-Alder reactions, particularly with aldehydes as the heterodienophile, to produce dihydropyran derivatives. nih.govillinois.edu In this type of cycloaddition, the carbonyl group (C=O) of the aldehyde serves as the two-electron component, reacting with the four-electron diene system.

The reaction is typically promoted by a Lewis acid, which coordinates to the aldehyde's carbonyl oxygen, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and increasing its reactivity towards the diene. illinois.edu The electron-rich nature of dienes like this compound and especially Danishefsky's diene makes them highly nucleophilic and thus well-suited for reacting with these activated aldehydes. wikipedia.org The reaction proceeds with high regioselectivity, affording 2-substituted-2,3-dihydro-4H-pyran-4-ones after acidic workup of the initial cycloadduct. These dihydropyranone products are valuable building blocks in the synthesis of carbohydrates and other natural products containing the pyran ring system. illinois.edu Even in the absence of Lewis acids, highly activated dienes, such as 1-amino-3-siloxy-1,3-butadienes, can react with unactivated aldehydes under mild thermal conditions. nih.gov

Broader Role of Functionalized this compound Derivatives (e.g., Danishefsky's Diene) in Complex Molecule Synthesis

The development of functionalized this compound derivatives, most notably Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene), has had a profound impact on the field of complex molecule synthesis. acs.org These dienes possess a unique combination of high reactivity and regiochemical control, making them exceptionally powerful tools for the construction of six-membered rings via the Diels-Alder reaction. libretexts.org

The high reactivity stems from the presence of two electron-donating groups (methoxy and trimethylsilyloxy) on the diene backbone. wikipedia.org These groups raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, facilitating a more rapid reaction with a wide range of electron-deficient dienophiles, including those that are typically unreactive. orgsyn.org

Furthermore, these substituents exert strong regiochemical control over the cycloaddition. libretexts.org The π-donation from both the alkoxy and siloxy groups pushes electron density toward the same terminal carbon of the diene, leading to predictable and highly selective bond formation with unsymmetrical dienophiles. libretexts.org

The synthetic utility of the resulting cycloadducts is a key feature of these dienes. As discussed previously, the silyl enol ether and methoxy functionalities within the product can be readily transformed into an α,β-unsaturated ketone, providing access to a host of synthetically useful cyclohexenone intermediates. wikipedia.org This strategy has been a cornerstone in the total synthesis of numerous natural products and other complex molecular targets, including the antifungal agent griseofulvin. dtu.dk The ability to rapidly construct functionalized carbocyclic and heterocyclic frameworks with a high degree of stereochemical and regiochemical control solidifies the importance of Danishefsky's diene and related structures as premier reagents in modern organic synthesis.

Table 2: Comparison of Dienes in Diels-Alder Reactions

| Diene | Key Features | Typical Dienophiles |

| 1,3-Butadiene | Simple, gaseous, requires forcing conditions with unreactive dienophiles. | Electron-deficient alkenes (e.g., maleic anhydride). |

| This compound | Electron-rich, increased reactivity compared to butadiene. | Electron-deficient alkenes, aldehydes. |